3-(4-Fluorobenzoyl)propionic acid
Overview
Description
3-(4-Fluorobenzoyl)propionic acid, with the chemical formula C10H9FO3, is a white solid compound that is sparingly soluble in water . It is a metabolite of haloperidol, a dopamine D2 receptor blocker . The compound consists of a benzene ring attached to a propionic acid group, with a fluorine atom substituted on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-Fluorobenzoyl)propionic acid involves the reaction of succinic anhydride with fluorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at low temperatures, typically around -5°C, and then allowed to warm to room temperature over several hours . The mixture is then poured into an aqueous solution of hydrochloric acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through crystallization or recrystallization techniques .
Types of Reactions:
Common Reagents and Conditions:
Reduction: tert-Butylamine borane and aluminum chloride are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Reduction: 4-(4-Fluorophenyl)-1-butanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(4-Fluorobenzoyl)propionic acid has several applications in scientific research:
Mechanism of Action
As a metabolite of haloperidol, 3-(4-Fluorobenzoyl)propionic acid is involved in the metabolic pathway of this antipsychotic drug. Haloperidol is metabolized by cytochrome P450 enzymes, particularly CYP3A, to form this compound . This metabolite does not have significant pharmacological activity on its own but is crucial for understanding the overall metabolism and clearance of haloperidol from the body .
Comparison with Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenylacetonitrile
- 4-Fluorophenylbutyric acid
Comparison: 3-(4-Fluorobenzoyl)propionic acid is unique due to its specific structure and role as a haloperidol metabolite. While other similar compounds like 4-Fluorophenylacetic acid and 4-Fluorophenylacetonitrile share the fluorobenzene moiety, they differ in their functional groups and overall chemical behavior . The presence of the propionic acid group in this compound distinguishes it from these similar compounds and defines its specific applications and reactivity .
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWHIAAQYQKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190084 | |
Record name | beta-(4-Fluorobenzoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-77-8 | |
Record name | 3-(4-Fluorobenzoyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-(4-Fluorobenzoyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 366-77-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | beta-(4-Fluorobenzoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorobenzoyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(4-FLUOROBENZOYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FBPA exert its biological effects? What are its downstream targets?
A1: While FBPA does not bind to dopamine D2 receptors like haloperidol, research suggests it can directly interact with and inhibit mitogen-activated protein kinase kinase (MEK) 1/2. [] This interaction blocks dopamine-induced extracellular signal-regulated kinase 1/2 phosphorylation, ultimately suppressing locomotor activity and inducing catalepsy in mice. [] Further research is needed to fully elucidate the downstream effects of this interaction and explore other potential targets.
Q2: What analytical methods are used to study FBPA?
A2: High-performance liquid chromatography (HPLC) coupled with dual ultraviolet detection is a sensitive and reproducible method for the simultaneous determination of FBPA alongside haloperidol and other metabolites. [] This technique allows for the quantification of FBPA in various biological matrices, enabling researchers to investigate its pharmacokinetic properties and binding affinities to different proteins. []
Q3: How does the structure of FBPA relate to its activity?
A3: While FBPA shares structural similarities with haloperidol, it lacks the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety present in the parent drug. [] This structural difference is crucial as it eliminates FBPA's ability to bind to dopamine D2 receptors, highlighting the importance of this specific moiety for haloperidol's mechanism of action. [] Comparing the effects of FBPA and CPHP, another haloperidol metabolite, further underscores the importance of the fluorobenzoyl propionic acid structure in FBPA's observed biological activity. []
Q4: What are the implications of FBPA being a metabolite of haloperidol?
A4: The discovery of FBPA's biological activity challenges the traditional view of it being an inactive byproduct of haloperidol metabolism. [] It raises questions about the potential contribution of FBPA to both the therapeutic and adverse effects of haloperidol treatment. Further research is necessary to determine the clinical relevance of FBPA's activity and whether it might contribute to interindividual variability in response to haloperidol. Understanding the distinct pharmacological profile of FBPA may pave the way for the development of novel therapeutic agents with improved efficacy and fewer side effects.
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